

Comprehensive Technical Analysis of Tinoridine's Anti-Inflammatory Properties

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Compound Focus: Tinoridine

CAS No.: 24237-54-5

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Introduction and Chemical Profile

Tinoridine (C₁₇H₂₀N₂O₂S), also known commercially as **Y-3642**, is a **thiophene-based derivative** that belongs to the class of **non-steroidal anti-inflammatory drugs** (NSAIDs) with demonstrated **anti-inflammatory and analgesic properties**. First developed decades ago, **Tinoridine** has recently garnered renewed scientific interest due to its **multifaceted mechanism of action** that extends beyond traditional COX inhibition to include **potent antioxidant effects** and newly discovered **ferroptosis inhibition** capabilities. The compound features a **tetrahydrothienopyridine core structure** with benzyl and carboxy substituents, which contributes to its unique pharmacological profile [1] [2]. Unlike conventional NSAIDs that primarily target cyclooxygenase enzymes, **Tinoridine** exhibits a **broad-spectrum anti-inflammatory activity** through multiple complementary pathways, making it a compelling subject for drug development research and potential therapeutic repurposing.

The molecular weight of **Tinoridine** base is **316.42 g/mol**, while its hydrochloride salt form (CAS: 25913-34-2) has a molecular weight of **352.88 g/mol**. The compound is characterized by **light yellow to yellow appearance** in solid form and demonstrates solubility in DMSO (up to 125 mg/mL) and ethanol (2 mg/mL), but is insoluble in water [1] [3]. These physicochemical properties are relevant for formulation development and experimental design in research settings. Recent studies have revealed unexpected mechanisms of action that position **Tinoridine** as a promising candidate for addressing inflammatory conditions that have proven

resistant to conventional NSAID therapy, particularly in the context of **oxidative stress-mediated pathologies**.

Established Molecular Mechanisms of Action

Tinoridine exhibits a **multimodal mechanism of action** that encompasses both classical NSAID pathways and unique antioxidant effects. The table below systematically categorizes its primary molecular targets and associated functional outcomes:

Table 1: Traditional Anti-inflammatory Mechanisms of **Tinoridine**

Mechanistic Category	Molecular Target/Activity	Functional Outcome
Enzyme Inhibition	Cyclooxygenase (COX) inhibition	Reduced prostaglandin synthesis
Oxidative Stress Modulation	Hydroxyl radical ($\cdot\text{OH}$) scavenging	Protection against oxidative damage
Oxidative Stress Modulation	Lipid peroxidation inhibition	Membrane stabilization
Cellular Process Regulation	Leukocyte migration inhibition	Reduced inflammatory infiltration
Cellular Process Regulation	Lysosomal membrane stabilization	Prevention of inflammatory enzyme release
Immune Response Modulation	Cytokine activity modulation	Attenuation of inflammatory signaling

The **COX inhibitory activity** represents **Tinoridine's** canonical NSAID mechanism, whereby it reduces the biosynthesis of **prostaglandins** - key lipid mediators of inflammation, pain, and fever [4]. This shared mechanism with traditional NSAIDs provides **Tinoridine** with conventional anti-inflammatory and analgesic properties. However, **Tinoridine's free radical scavenging capability** significantly expands its therapeutic potential beyond typical COX inhibitors. Research demonstrates that **Tinoridine** specifically targets

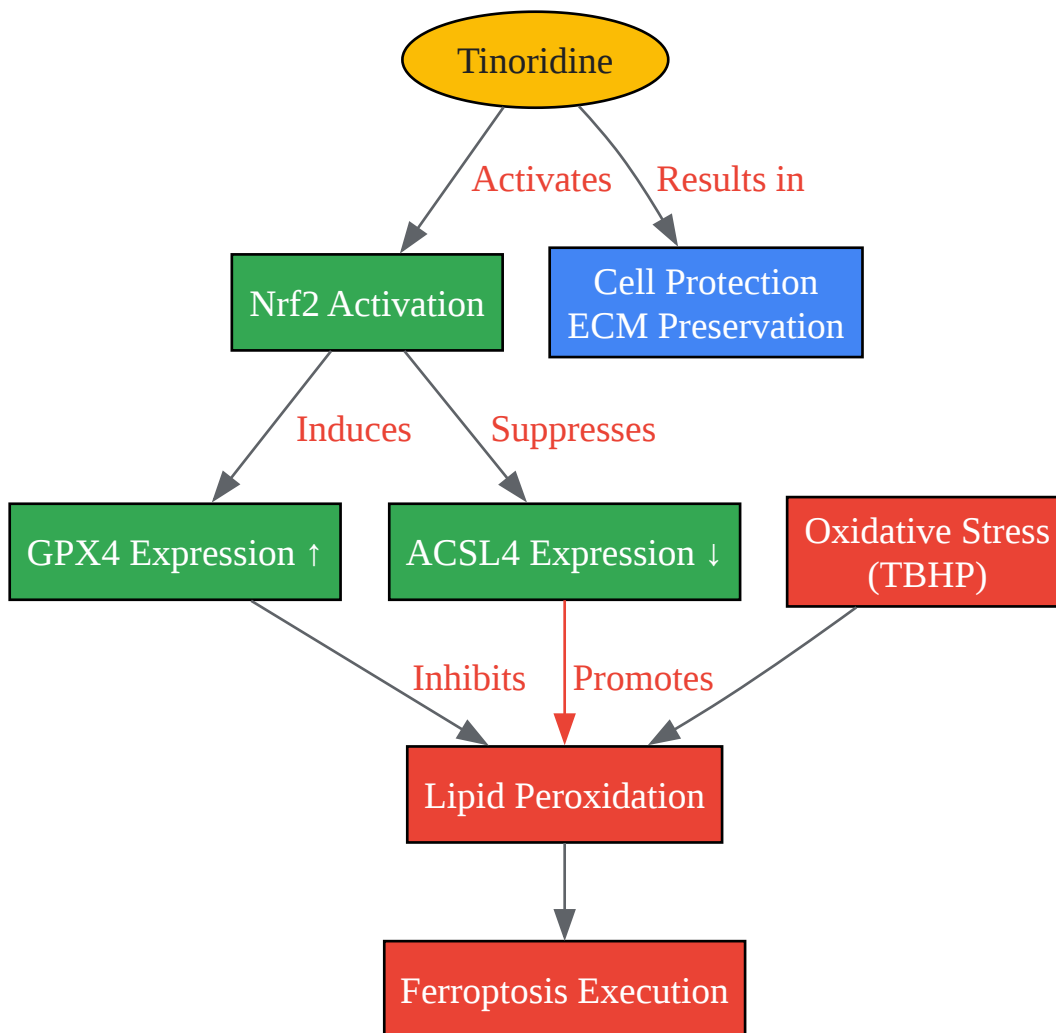
hydroxyl radicals ($\cdot\text{OH}$), one of the most reactive oxygen species, through a process that involves the **oxidation of Tinoridine itself** as measured by fluorescence of its oxidation products [5] [6]. This direct antioxidant activity occurs at an approximate **1:2 molar ratio** against stable free radicals like diphenyl-picryl-hydrazyl, confirming potent electron-donating capacity.

Tinoridine further modulates inflammatory processes at the cellular level by **inhibiting leukocyte migration** to inflamed tissues, thereby reducing the local concentration of inflammatory cells and their destructive enzymes [4]. The compound's **stabilizing effect on lysosomal membranes** prevents the release of proteolytic enzymes that would otherwise exacerbate tissue damage and inflammation propagation [7]. This membrane-stabilizing property extends to protection against **ascorbic acid-induced lipid peroxidation** in rat liver mitochondria, demonstrating broad activity against peroxidative damage to cellular membranes [6]. These complementary mechanisms collectively contribute to **Tinoridine's** comprehensive anti-inflammatory profile, positioning it as a multifaceted therapeutic agent with potential advantages over more narrowly-targeted anti-inflammatory compounds.

Novel Ferroptosis Inhibition Pathway

Recent groundbreaking research has uncovered a previously unrecognized mechanism of **Tinoridine** action: **inhibition of ferroptosis**, a novel iron-dependent form of programmed cell death distinct from apoptosis, necrosis, and autophagy. This discovery emerged from a 2024 study that screened an NSAID library for potential applications in **intervertebral disc degeneration (IVDD)** therapy [8]. The investigation revealed that **Tinoridine** exerts potent **cytoprotective effects** on nucleus pulposus cells by activating the **Nrf2/GPX4 antioxidant pathway**, representing a significant expansion of its therapeutic potential beyond conventional inflammatory conditions.

The visualization below illustrates **Tinoridine's** role in regulating the ferroptosis pathway:



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Tinoridine's activation of the **Nrf2 transcription factor** initiates a coordinated antioxidant response that directly counteracts the ferroptosis execution pathway. Ferroptosis occurs through an **iron-catalyzed cascade of lipid peroxidation**, either through non-enzymatic means like Fenton reactions or enzymatic pathways involving lipoxygenases [8]. The canonical pathway involves deactivation of **GPX4**, the principal protective mechanism for biomembranes against peroxidation damage, while the noncanonical pathway increases the labile iron pool. **Tinoridine** counteracts both pathways by **upregulating GPX4 expression** through Nrf2 activation while simultaneously **suppressing ACSL4 expression**, a key enzyme in pro-ferroptotic lipid metabolism.

This newly identified mechanism has profound therapeutic implications, particularly for conditions driven by oxidative stress and iron dysregulation. In experimental models of intervertebral disc degeneration, **Tinoridine** administration **preserved extracellular matrix composition** by reducing collagen II degradation

and maintaining proteoglycan content through ferroptosis inhibition [8]. The Nrf2 pathway transactivates multiple antioxidant genes including **metallothionein 1G**, **heme oxygenase 1 (HO-1)** and **SLC7A11**, creating a comprehensive cellular defense network against peroxidative damage. This mechanism represents a significant departure from **Tinoridine**'s traditional NSAID classification and suggests potential applications in various degenerative conditions characterized by ferroptotic cell death.

Quantitative Experimental Data

Comprehensive evaluation of **Tinoridine**'s efficacy across multiple experimental models provides robust quantitative evidence supporting its anti-inflammatory and anti-ferroptotic properties. The table below summarizes key findings from recent studies:

Table 2: Experimental Efficacy Data for **Tinoridine**

Experimental Model	Dosage/Concentration	Key Results	Reference
TBHP-induced IVDD (in vitro)	10-100 μ M	Restored GPX4 expression; Reduced lipid peroxidation; \downarrow ECM degradation	[8]
Rat IVDD model (in vivo)	5 mg/kg (daily)	Significant protection against disc degeneration; Preserved disc structure	[8]
CCL₄ hepatotoxicity (in vivo)	100 mg/kg (oral)	Inhibited serum transaminase increases; Preserved cytochrome P-450 activity	[1]
Lysosomal enzyme release (in vitro)	1-100 μ M	Inhibited acid phosphatase release; Concentration-dependent effect	[1]
Xanthine/xanthine oxidase lipid peroxidation	Not specified	Significant inhibition of \cdot OH-induced lipid peroxidation	[5] [6]

In the groundbreaking 2024 study on intervertebral disc degeneration, researchers demonstrated that **Tinoridine** effectively **counteracted TBHP-induced oxidative damage** in primary rat nucleus pulposus cells. Treatment with **Tinoridine** resulted in **dose-dependent restoration of GPX4 levels** and significantly reduced markers of lipid peroxidation, confirming its anti-ferroptotic activity at concentrations ranging from 10-100 μM [8]. This cellular protection translated to **preservation of extracellular matrix integrity**, with maintained collagen II and proteoglycan content - essential components for disc health and function. The consistency of response across this concentration range suggests a robust therapeutic window for **Tinoridine's** effects on ferroptosis pathway modulation.

In vivo validation using a rat IVDD model revealed that **daily administration of 5 mg/kg Tinoridine** provided substantial protection against disc degeneration progression [8]. Earlier investigations of **Tinoridine's** hepatoprotective effects demonstrated that a **single 100 mg/kg oral dose** effectively inhibited CCl₄-induced increases in serum glutamic-oxaloacetic transaminase and glutamic-pyruvic transaminase levels while preserving hepatic cytochrome P-450 and glucose-6-phosphatase activities [1]. In lysosomal stability assays, **Tinoridine** concentrations as low as **1 μM significantly inhibited spontaneous acid phosphatase release** from liver lysosomes, with effects intensifying at higher concentrations up to 100 μM [1]. These collective findings across diverse experimental systems provide compelling evidence for **Tinoridine's** bioactivity at varying dosage ranges, supporting its potential therapeutic utility in multiple oxidative stress-related pathologies.

Experimental Protocols and Methodologies

In Vitro Ferroptosis Inhibition Assay

The protocol for evaluating **Tinoridine's** anti-ferroptotic activity involves **primary nucleus pulposus cell culture** isolated from rat intervertebral discs. Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [8]. To induce ferroptosis, cells are treated with **tert-butyl hydroperoxide (TBHP) at 50 μM** for 24 hours to establish the oxidative stress model. **Tinoridine** is applied at varying concentrations (typically **10-100 μM**) concurrently with TBHP exposure. Assessment of anti-ferroptotic effects includes:

- **Western blot analysis** of GPX4, Nrf2, ACSL4, and collagen II expression levels
- **Lipid peroxidation measurement** using C11 BODIPY 581/591 fluorescent probe

- **Immunofluorescence staining** for Nrf2 nuclear translocation
- **Reactive oxygen species detection** using DCFH-DA fluorescent dye
- **Transmission electron microscopy** for morphological examination of mitochondrial changes characteristic of ferroptosis

This comprehensive approach allows researchers to quantify **Tinoridine**'s effects on key regulatory nodes in the ferroptosis pathway while correlating molecular changes with functional cellular outcomes.

In Vivo Intervertebral Disc Degeneration Model

The animal model for evaluating **Tinoridine**'s therapeutic potential in IVDD involves **surgical induction of disc degeneration** in Sprague-Dawley rats (typically 250-300g body weight) [8]. The procedure includes:

- **Anesthesia** using intraperitoneal pentobarbital sodium (40 mg/kg)
- **Surgical exposure** of the caudal discs (Co6-Co7 to Co8-Co9)
- **Puncture induction** using a 20-gauge needle to a depth of 5 mm with rotation for 5 seconds
- **Post-operative administration** of **Tinoridine** via intraperitoneal injection at 5 mg/kg daily for 8 weeks
- **Control groups** receiving equal volume of vehicle solution

Evaluation endpoints include **histological analysis** through safranin O-fast green staining to assess proteoglycan content, **Pfirrmann grading** for disc degeneration severity, and **immunohistochemical staining** for GPX4, Nrf2, and collagen II expression. This protocol establishes a robust system for quantifying **Tinoridine**'s efficacy in preventing structural deterioration in degenerative disc disease.

Molecular Docking Analysis

To investigate **Tinoridine**'s interaction with the Nrf2 pathway components, researchers employ **computational docking studies** using software such as AutoDock Vina [8]. The protocol includes:

- **Protein preparation:** Retrieval of Keap1-Nrf2 crystal structure (PDB ID) from Protein Data Bank
- **Ligand preparation:** Optimization of **Tinoridine** 3D structure using MarvinSketch and energy minimization
- **Docking simulation:** Grid box centered on the Keap1 binding site with dimensions sufficient to accommodate ligand binding
- **Binding affinity calculation:** Evaluation of predicted binding energies and interaction patterns
- **Validation:** Comparison with known Nrf2 activators and site-directed mutagenesis studies

This methodology provides insights into the structural basis for **Tinoridine**'s activation of the Nrf2 pathway and helps establish structure-activity relationships for future compound optimization.

Conclusion and Research Implications

Tinoridine represents a **unique multifunctional therapeutic agent** with a mechanism of action that spans traditional NSAID activity, potent antioxidant effects, and novel ferroptosis inhibition. The recent discovery of its activation of the **Nrf2/GPX4 pathway** unveils potential applications in degenerative conditions characterized by oxidative stress and iron-dependent cell death, particularly intervertebral disc degeneration [8]. Its **well-established safety profile** in earlier clinical use, combined with these newly recognized mechanisms, positions **Tinoridine** as a promising candidate for **drug repurposing initiatives**.

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